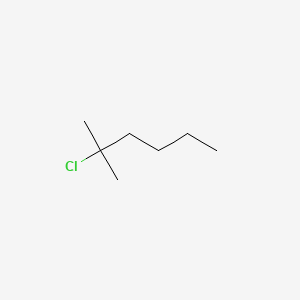

2-Chloro-2-methylhexane

Beschreibung

Significance as a Model Organic Compound

The primary significance of 2-chloro-2-methylhexane in academic research stems from its classification as a tertiary alkyl halide. This structural feature is crucial because the carbon atom bonded to the chlorine atom is also bonded to three other carbon atoms. This tertiary nature prevents SN2 (bimolecular nucleophilic substitution) reactions due to significant steric hindrance around the reactive center. ontosight.ai

Consequently, this compound serves as an excellent substrate for studying SN1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination) reaction mechanisms. ontosight.ai The reaction pathway proceeds through the formation of a relatively stable tertiary carbocation intermediate after the chlorine atom, a good leaving group, departs. The fate of this carbocation—whether it is attacked by a nucleophile to form a substitution product or loses a proton to form an alkene—is dependent on specific reaction conditions such as the nature of the solvent and the strength of the base. This makes it an invaluable tool for teaching and investigating the competition between substitution and elimination pathways in organic synthesis.

Scope of Academic Inquiry

The academic study of this compound encompasses several key areas of organic chemistry, providing detailed insights into its chemical behavior.

Synthesis and Reactions: The synthesis of this compound is a subject of study itself. Common laboratory preparations involve the reaction of 2-methyl-2-hexanol (B1585243) with reagents like hydrochloric acid (HCl) or thionyl chloride (SOCl₂). Another method is the free-radical chlorination of 2-methylhexane, which can yield a variety of monochlorinated isomers, including this compound. askfilo.com

Research focuses heavily on its subsequent reactions. In solvolysis reactions (where the solvent acts as the nucleophile), it readily undergoes SN1 substitution. For example, in the presence of water, it can be converted to 2-methyl-2-hexanol. Under basic conditions, it undergoes E1 elimination to form a mixture of alkenes, such as 2-methyl-1-hexene (B165367) and 2-methyl-2-hexene. chegg.com It also serves as a precursor for producing other chemicals; for instance, it is used to produce (1,1-Dimethyl-pentyl)-benzene. fishersci.dk

Thermodynamic and Spectroscopic Analysis: The thermodynamic properties of this compound, such as its enthalpy of formation, entropy, and heat capacity, have been calculated and are available in databases like the NIST Chemistry WebBook. nist.govnist.gov This data is crucial for understanding the energy changes that occur during its reactions and for predicting the equilibrium position of chemical processes.

Spectroscopic analysis is fundamental to its identification and structural elucidation. Various spectroscopic techniques are employed:

Infrared (IR) Spectroscopy: The IR spectrum of this compound provides information about its functional groups and bond vibrations. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to determine the precise arrangement of hydrogen and carbon atoms within the molecule. spectrabase.com

Mass Spectrometry: This technique provides information on the molecular weight and fragmentation pattern of the compound. nist.gov

Raman Spectroscopy: Raman spectra offer complementary vibrational data to IR spectroscopy. nih.gov

These analytical methods are cornerstones of academic inquiry, allowing researchers to confirm the structure of reaction products and to study the compound's electronic environment.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₁₅Cl | scbt.comnih.govnist.gov |

| Molecular Weight | 134.65 g/mol | scbt.comfishersci.dk |

| CAS Number | 4398-65-6 | scbt.comnih.govnist.gov |

| Boiling Point | 140-144°C | ontosight.aiguidechem.com |

| Density | ~0.87 g/cm³ at 20°C | ontosight.aiguidechem.com |

| IUPAC Name | this compound | nih.gov |

Spectroscopic Data References for this compound

| Spectroscopic Technique | Availability | Source(s) |

|---|---|---|

| ¹H NMR Spectrum | Available | spectrabase.com |

| Infrared (IR) Spectrum | Available | nist.govspectrabase.com |

| Raman Spectrum | Available | nih.govspectrabase.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-2-methylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl/c1-4-5-6-7(2,3)8/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOBQLJBYKKAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196006 | |

| Record name | 2-Chloro-2-methylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4398-65-6 | |

| Record name | 2-Chloro-2-methylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004398656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2-methylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Regioselective Synthesis Strategies

The regioselective synthesis of 2-chloro-2-methylhexane is critical for ensuring high purity and yield. The primary methods involve the targeted chlorination of a tertiary alcohol.

Chlorination of Tertiary Alcohols (e.g., 2-Methyl-2-hexanol)

The most common and efficient method for synthesizing this compound is through the chlorination of 2-methyl-2-hexanol (B1585243). This tertiary alcohol provides a direct precursor to the desired product.

The conversion of 2-methyl-2-hexanol to this compound proceeds via a Substitution Nucleophilic Unimolecular (SN1) reaction. masterorganicchemistry.com This mechanism is favored due to the stability of the tertiary carbocation intermediate that is formed. rsc.orgwikipedia.org The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid, such as hydrochloric acid. libretexts.org This protonation converts the poor leaving group (-OH) into a good leaving group (H₂O). libretexts.org

The subsequent departure of the water molecule is the slow, rate-determining step, resulting in the formation of a planar tertiary carbocation. spcmc.ac.inmasterorganicchemistry.comxula.edu The nucleophile, in this case, a chloride ion, can then attack the carbocation from either face, leading to the final product. spcmc.ac.inmasterorganicchemistry.com If the starting alcohol were chiral, this would typically result in a racemic mixture of the product. masterorganicchemistry.comspcmc.ac.in

Several reagents can be employed for the chlorination of 2-methyl-2-hexanol, each with its own set of optimal conditions. Common chlorinating agents include hydrochloric acid (HCl), thionyl chloride (SOCl₂), and phosphorus pentachloride (PCl₅).

When using concentrated hydrochloric acid, the reaction can often be performed at room temperature, although gentle heating may be used to increase the reaction rate. rsc.org The use of an inert solvent is not always necessary with HCl. Thionyl chloride is often used in the presence of an inert solvent like dichloromethane (B109758) or chloroform (B151607).

A study on the chlorination of alcohols using aluminum chloride (AlCl₃) as a Lewis acid catalyst demonstrated that elevated temperatures (e.g., 70°C) and specific solvents like 1,4-dioxane (B91453) can lead to high conversion rates. scirp.orgscirp.org While this study focused on benzylic alcohols, the principles of optimizing temperature and solvent are broadly applicable. scirp.orgscirp.org Another modern approach involves an organocatalytic system using benzotrichloride (B165768) as the chlorinating agent and trioctylphosphane as a catalyst, which can provide high yields without the need for an additional solvent. acs.orgnih.gov

Interactive Data Table: Comparison of Chlorinating Reagents for Tertiary Alcohols

| Reagent | Typical Conditions | Solvent | Byproducts |

| Hydrochloric Acid (HCl) | Room temperature or mild heating | Aqueous/Alcoholic media | Water |

| Thionyl Chloride (SOCl₂) | Room temperature or mild heating | Inert (e.g., Dichloromethane) | SO₂, HCl (gas) |

| Phosphorus Pentachloride (PCl₅) | Varies | Inert | POCl₃, HCl |

| Aluminum Chloride (AlCl₃) | Elevated temperature (e.g., 70°C) | 1,4-Dioxane | Aluminum hydroxides |

Purification of the final product often involves techniques such as distillation to separate the desired alkyl halide from unreacted alcohol, byproducts, and solvents. The significant difference in boiling points between the product and starting material facilitates this separation. Washing the crude product with water can help remove any remaining acid, and drying agents can be used to remove residual water before distillation. scribd.com

Comparative Synthesis Routes (e.g., with Analogues)

While the chlorination of 2-methyl-2-hexanol is the most direct route, other methods for synthesizing tertiary alkyl halides exist and offer comparative insights. For instance, the synthesis of tertiary alkyl halides can be achieved through the site-selective nucleophilic ring-opening of α-aryl azetidinium salts with a halide source. rsc.org Another general method involves the reaction of alkenes with hydrogen halides. masterorganicchemistry.com However, for a specific target like this compound, starting from the corresponding tertiary alcohol is generally more straightforward and regioselective.

Detailed Analysis of Reaction Mechanisms

The predominant mechanism for the synthesis of this compound from 2-methyl-2-hexanol is the SN1 pathway. wikipedia.org The stability of the tertiary carbocation intermediate is the key factor driving this mechanism over the alternative bimolecular (SN2) pathway, which is sterically hindered at a tertiary carbon center. wikipedia.orgnetwork-graphics.com

The reaction begins with the protonation of the alcohol's hydroxyl group, forming an oxonium ion. libretexts.org This is a fast, reversible step. The subsequent unimolecular dissociation of the oxonium ion to form a water molecule and a tertiary carbocation is the slow, rate-determining step of the reaction. spcmc.ac.inxula.edu The carbocation intermediate is planar and achiral. spcmc.ac.in In the final step, a chloride ion acts as a nucleophile and rapidly attacks the carbocation to form the C-Cl bond, yielding this compound. libretexts.org

It is important to note that elimination reactions (E1) are often in competition with SN1 reactions, especially at higher temperatures. rutgers.edu The carbocation intermediate can also lose a proton from an adjacent carbon to form an alkene.

Nucleophilic Substitution Reactions

This compound serves as a valuable model for investigating nucleophilic substitution reactions. Due to its structure as a tertiary alkyl halide, its reaction mechanisms and kinetics provide clear insights into the factors governing these transformations.

SN1 Mechanism Dominance

Nucleophilic substitution reactions involving this compound proceed almost exclusively through the S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism. This preference is a direct consequence of the tertiary nature of the carbon atom bonded to the chlorine atom. chemeurope.com The S(_N)1 mechanism is a multi-step process, with the formation of a carbocation intermediate being the hallmark of this pathway. chemeurope.comwikipedia.org

The initial and rate-determining step in the S(_N)1 reaction of this compound is the spontaneous dissociation of the carbon-chlorine bond. This heterolytic cleavage results in the formation of a chloride ion and a tertiary carbocation, the 2-methylhexan-2-yl cation. ucsd.edu

The stability of this carbocation is the primary reason for the prevalence of the S(_N)1 mechanism. byjus.com Tertiary carbocations are significantly more stable than their secondary or primary counterparts. libretexts.org This enhanced stability arises from two main electronic effects:

Inductive Effect: The three alkyl groups (a methyl and two butyl groups) directly attached to the positively charged carbon are weakly electron-donating. They push electron density towards the cationic center, thereby delocalizing and stabilizing the positive charge. libretexts.orgucalgary.ca

Hyperconjugation: The sigma electrons from the C-H and C-C bonds of the adjacent alkyl groups can overlap with the empty p-orbital of the carbocation. This delocalization of electron density over a larger area further stabilizes the carbocation. byjus.comucalgary.ca

The general order of carbocation stability is: Tertiary > Secondary > Primary > Methyl libretexts.org

The structure of the 2-methylhexan-2-yl cation is planar at the cationic carbon, with sp hybridization. ucalgary.ca This planarity allows the incoming nucleophile to attack from either face in the subsequent step. libretexts.org

Kinetic studies of the solvolysis of this compound and similar tertiary alkyl halides consistently demonstrate first-order kinetics. libretexts.org The reaction rate is dependent only on the concentration of the alkyl halide and is independent of the nucleophile's concentration. wikipedia.orgmasterorganicchemistry.com

Rate = k[this compound]

This rate law is a cornerstone of the S(_N)1 mechanism and confirms that the reaction's slowest step (the rate-determining step) is the unimolecular dissociation of the substrate to form the carbocation. ucsd.edulibretexts.org The subsequent nucleophilic attack on the carbocation is a much faster process. chemeurope.com

| Factor | Effect on S(_N)1 Rate | Reason |

| Substrate Concentration | Increases | The rate is directly proportional to the concentration of the substrate. |

| Nucleophile Concentration | No effect | The nucleophile is not involved in the rate-determining step. wikipedia.org |

| Temperature | Increases | Provides the necessary energy to overcome the activation barrier for carbocation formation. |

The choice of solvent has a profound impact on the rate of S(_N)1 reactions. Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at accelerating the reaction. chemeurope.comquora.com This is due to their ability to stabilize both the carbocation intermediate and the leaving group through solvation. libretexts.org

Stabilization of the Carbocation: The polar nature of the solvent helps to stabilize the charged carbocation intermediate through dipole-dipole interactions. quora.comlibretexts.org

Solvation of the Leaving Group: Protic solvents, with their ability to form hydrogen bonds, are especially adept at solvating the departing halide ion, further facilitating the initial ionization step. chemeurope.com

The rate of solvolysis of tertiary alkyl halides, like 2-chloro-2-methylpropane (B56623) (a close analog of this compound), is significantly faster in more polar protic solvents. brainly.comchegg.com For instance, the rate of solvolysis of tert-butyl chloride is dramatically higher in water compared to less polar solvents like ethanol. wikipedia.org

| Solvent | Dielectric Constant (Approx.) | Relative Rate of S(_N)1 Solvolysis |

| Water | 80 | Very High |

| Formic Acid | 58 | High |

| Methanol | 33 | Moderate |

| Ethanol | 24 | Low |

This table provides a general trend. Actual relative rates can vary depending on the specific substrate and reaction conditions.

When an S(_N)1 reaction occurs at a chiral center, the stereochemical outcome is typically racemization. libretexts.org For a hypothetical chiral starting material like (S)-3-chloro-3-methylhexane, the hydrolysis would lead to a racemic mixture of the corresponding alcohols. ucsd.edu

The planar carbocation intermediate is achiral. libretexts.org The incoming nucleophile can attack this flat intermediate from either the top or bottom face with equal probability. ucsd.edu This leads to the formation of both the R and S enantiomers in roughly equal amounts, resulting in a racemic mixture. quora.com

However, complete racemization is not always observed. wikipedia.org Sometimes, a slight excess of the inverted product is formed. This is attributed to the leaving group remaining in close proximity to the carbocation for a short period, forming a "contact ion pair". chemeurope.com This ion pair can partially shield one face of the carbocation, leading to a slight preference for attack from the opposite side (inversion). wikipedia.org

SN2 Mechanism (Comparative Analysis with Analogues)

The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism is not observed for this compound. doubtnut.compressbooks.pub This is due to the significant steric hindrance around the tertiary electrophilic carbon. quora.comlibretexts.org The three bulky alkyl groups surrounding the reaction center effectively block the backside attack required for an S(_N)2 reaction. ucsd.edulibretexts.org

A comparative analysis with less substituted analogues clearly illustrates the impact of steric hindrance on the viability of the S(_N)2 pathway.

| Alkyl Halide | Structure | Reactivity in S(_N)2 Reactions | Reason |

| 1-Chloroheptane (B146330) | Primary | High | The electrophilic carbon is unhindered, allowing for easy backside attack by the nucleophile. |

| 1-Chloro-2-methylhexane | Primary | Moderate | Branching at the carbon adjacent to the electrophilic center slightly increases steric hindrance, slowing the reaction compared to a straight-chain primary halide. libretexts.org |

| 1-Chloro-3-methylhexane | Primary | High | The branch is further away from the reaction center, having less of a steric impact than in 1-chloro-2-methylhexane. |

| This compound | Tertiary | Negligible | The three alkyl groups on the electrophilic carbon create severe steric hindrance, preventing the nucleophile from approaching for backside attack. pressbooks.publibretexts.org |

The relative rate of S(_N)2 reactions follows the general trend: Methyl > Primary > Secondary >> Tertiary quora.com

Therefore, while primary alkyl halides like 1-chloroheptane readily undergo S(_N)2 reactions, the tertiary structure of this compound renders it practically inert to this mechanism. doubtnut.combrainly.in Any substitution that occurs on this compound will proceed through the S(_N)1 pathway.

Concerted Mechanism and Backside Attack

The bimolecular nucleophilic substitution (SN2) reaction is characterized by a concerted mechanism, where the formation of a new bond and the breaking of an existing bond occur in a single, simultaneous step. pdx.edulibretexts.orglibretexts.org This process involves a nucleophile attacking the electrophilic carbon atom at the same time the leaving group departs. libretexts.org A critical feature of the SN2 mechanism is the trajectory of the nucleophilic attack. The reaction proceeds exclusively via a "backside attack," where the nucleophile approaches the carbon atom from the side directly opposite to the leaving group. libretexts.orggauthmath.com This specific geometry is necessary because the leaving group, being electron-rich, sterically and electronically repels a front-side approach. libretexts.org

This backside attack leads to a specific stereochemical outcome known as inversion of configuration, often compared to an umbrella turning inside out in the wind. libretexts.org The transition state of an SN2 reaction is a highly congested, high-energy state where the central carbon is transiently bonded to five groups: the incoming nucleophile, the departing leaving group, and the three other substituents. libretexts.orglibretexts.org However, for a tertiary alkyl halide such as this compound, this SN2 mechanism is practically non-existent. tardigrade.inpdx.edu The structural nature of tertiary halides prevents the necessary backside approach of the nucleophile, a concept further detailed in the context of steric hindrance.

Steric Hindrance Considerations

Steric hindrance is the most significant factor rendering tertiary alkyl halides like this compound unreactive towards the SN2 mechanism. tardigrade.inlibretexts.org In an SN2 reaction, the nucleophile must have a clear path to attack the back of the electrophilic carbon. gauthmath.com In this compound, the electrophilic carbon is bonded to a chlorine atom and three alkyl groups (a methyl group and two parts of the hexane (B92381) chain). These bulky alkyl groups effectively shield the carbon atom, physically blocking the nucleophile's path for a backside attack. libretexts.orgquora.com

This crowding destabilizes the pentacoordinated transition state required for an SN2 reaction, raising its energy to a prohibitive level. libretexts.orglibretexts.org Consequently, the activation energy for an SN2 reaction on a tertiary substrate is extremely high, and the reaction rate is too slow to be of practical significance. libretexts.org The reactivity of alkyl halides in SN2 reactions is therefore heavily dependent on the substitution pattern at the carbon atom bearing the leaving group, with reactivity decreasing dramatically as steric bulk increases. pdx.edumasterorganicchemistry.com

| Substrate Type | Example | Relative Rate | Reason for Reactivity |

|---|---|---|---|

| Methyl | Bromomethane | Fastest | Minimal steric hindrance allows for easy backside attack. libretexts.org |

| Primary (1°) | Bromoethane | Fast | Slightly more hindered than methyl, but still highly reactive. libretexts.org |

| Secondary (2°) | 2-Bromopropane | Slow | Increased steric hindrance significantly slows the reaction rate. libretexts.org |

| Tertiary (3°) | 2-Bromo-2-methylpropane | No Reaction | Extreme steric hindrance prevents backside attack by the nucleophile. libretexts.orglibretexts.org |

Elimination Reactions

While substitution via the SN2 pathway is blocked, this compound readily undergoes elimination reactions, particularly under basic conditions, to form alkenes. Elimination reactions involve the removal of atoms or groups from adjacent carbon atoms to form a double bond. For this compound, this involves the removal of the chlorine atom and a hydrogen atom from a neighboring carbon (a β-hydrogen). libretexts.org

Competing Elimination Pathways

Elimination reactions of tertiary alkyl halides can proceed through two primary mechanistic pathways: E1 (Elimination, unimolecular) and E2 (Elimination, bimolecular). libretexts.org

E1 Mechanism: This is a two-step pathway that begins with the spontaneous departure of the leaving group (chloride) to form a carbocation intermediate, which is the rate-limiting step. libretexts.orgjove.com The tertiary carbocation formed from this compound is relatively stable, making this pathway viable. pdx.edujove.com In the second step, a weak base abstracts a proton from a carbon adjacent to the positive charge, and the electrons from the C-H bond form the new π bond of the alkene. libretexts.org

E2 Mechanism: This is a single-step (concerted) mechanism where a strong base abstracts a β-hydrogen at the same time as the leaving group departs and the double bond forms. libretexts.orglibretexts.org The reaction rate is dependent on the concentration of both the alkyl halide and the base. libretexts.org

When multiple alkene products are possible, the major product is often predicted by the Zaitsev Rule , which states that the more substituted (more stable) alkene will be the predominant product. libretexts.orgiitk.ac.in In the case of this compound, removal of a hydrogen from the adjacent methylene (B1212753) group (C3) results in the more substituted product, while removal from the methyl group (C1) yields the less substituted product.

| Product Name | Structure | Classification | Formation Pathway |

|---|---|---|---|

| 2-Methyl-2-hexene | CH₃-C(CH₃)=CH-CH₂-CH₂-CH₃ | Trisubstituted (Major Product - Zaitsev) | Formed by removal of a proton from C3. chegg.com |

| 2-Methyl-1-hexene (B165367) | CH₂=C(CH₃)-CH₂-CH₂-CH₂-CH₃ | Disubstituted (Minor Product - Hofmann) | Formed by removal of a proton from C1. |

Factors Influencing Elimination vs. Substitution Ratio

For tertiary alkyl halides like this compound, the SN2 reaction is not a competing pathway. masterorganicchemistry.com Instead, the competition occurs between SN1, E1, and E2 reactions. brainkart.com Several factors determine which pathway will predominate.

Nature of the Nucleophile/Base: This is a critical factor.

Strong, Bulky Bases (e.g., potassium tert-butoxide): These strongly favor the E2 mechanism. brainkart.comyoutube.com The base is more likely to abstract a sterically accessible proton from the periphery of the molecule than to attack the hindered electrophilic carbon. youtube.com

Strong, Non-bulky Bases (e.g., hydroxide, ethoxide): With tertiary halides, these also lead almost exclusively to E2 elimination. brainkart.com

Weak Nucleophiles/Weak Bases (e.g., water, ethanol): Under these conditions, the reaction proceeds through a carbocation intermediate, leading to a mixture of SN1 and E1 products. jove.comiitk.ac.in

Temperature: Higher temperatures favor elimination over substitution. chemguide.co.uk Elimination reactions result in an increase in the number of product molecules, leading to a positive change in entropy. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term becomes more significant at higher temperatures, making elimination more favorable. wikipedia.org

Solvent: The choice of solvent can influence the reaction pathway.

Polar Protic Solvents (e.g., water, alcohols) stabilize the carbocation intermediate, thus favoring SN1 and E1 pathways. jove.com

Less Polar or Aprotic Solvents are often used with strong bases to promote E2 reactions. brainkart.com

| Condition | Favored Pathway | Typical Reagents/Settings | Rationale |

|---|---|---|---|

| Strong Base | E2 | Potassium tert-butoxide (KOtBu), Sodium ethoxide (NaOEt) in ethanol | A strong base readily abstracts a proton, initiating the concerted E2 elimination. brainkart.comyoutube.com |

| Weak Nucleophile / Weak Base | SN1 / E1 Mixture | Water (H₂O), Ethanol (EtOH) | These conditions favor the formation of a carbocation intermediate, which can then either be attacked by the nucleophile (SN1) or lose a proton (E1). jove.comiitk.ac.in |

| High Temperature | E1 / E2 (Elimination) | Heating the reaction mixture | Elimination has a higher positive entropy change, making it more favorable at elevated temperatures. chemguide.co.ukquora.com |

| Low Temperature | SN1 (Substitution) | Running the reaction at or below room temperature | Substitution is generally favored at lower temperatures when competing with elimination. wikipedia.orgquora.com |

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for elucidating the carbon-hydrogen framework of 2-chloro-2-methylhexane.

The proton NMR (¹H NMR) spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different proton environments in the molecule. spectrabase.com The spectrum is characterized by signals for the methyl and methylene (B1212753) groups. The chemical shifts (δ) are measured in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard. docbrown.info

Approximate chemical shifts for the proton signals are observed in the regions of δ 1.1–1.3 ppm for the methyl (CH₃) groups and δ 1.6–1.8 ppm for the methylene (CH₂) group adjacent to the carbon bearing the chlorine atom. The integration of the signal intensities corresponds to the ratio of protons in each unique environment within the molecule.

| Protons | Chemical Shift (δ, ppm) |

| CH₃ groups | 1.1 - 1.3 |

| Cl-C-CH₂ group | 1.6 - 1.8 |

This interactive table provides a summary of the ¹H NMR spectral data for this compound.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within this compound. A key feature in the ¹³C NMR spectrum is the signal for the quaternary carbon atom bonded to the chlorine atom, which typically appears in the downfield region of δ 70–75 ppm. The remaining carbon signals corresponding to the methyl and methylene groups of the hexane (B92381) chain appear at higher field strengths. The presence of a specific number of distinct signals in the spectrum confirms the number of unique carbon environments in the molecule. docbrown.info

| Carbon | Chemical Shift (δ, ppm) |

| Quaternary Carbon (C-Cl) | 70 - 75 |

This interactive table highlights the characteristic ¹³C NMR chemical shift for the quaternary carbon in this compound.

To further confirm the structural integrity and connectivity of atoms in this compound, advanced NMR techniques such as two-dimensional (2D) NMR can be employed. ipb.pt Experiments like COSY (Correlation Spectroscopy) would establish correlations between coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These advanced methods are instrumental in unambiguously assembling the molecular structure, especially for more complex molecules. ipb.pt

Infrared (IR) and Raman Spectroscopy

Infrared (IR) spectra of this compound can be obtained using Attenuated Total Reflectance (ATR) or traditional transmission methods. spectrabase.combruker.com While both techniques provide similar information, ATR is often simpler for liquid samples. bruker.com The IR spectrum is characterized by absorption bands corresponding to specific vibrational modes of the molecule.

Key vibrational modes include:

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of the stretching vibrations of the C-H bonds in the methyl and methylene groups. docbrown.info

C-H bending: Absorptions in the 1365-1465 cm⁻¹ range correspond to the bending vibrations of the C-H bonds.

C-Cl stretching: The stretching vibration of the carbon-chlorine bond is a key feature, typically appearing in the 550-750 cm⁻¹ region for tertiary alkyl halides. docbrown.info

The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule and can be used for its definitive identification. docbrown.info

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretching | 2850 - 3000 |

| C-H bending | 1365 - 1465 |

| C-Cl stretching | 550 - 750 |

This interactive table summarizes the key IR vibrational modes for this compound.

Raman spectroscopy is a complementary technique to IR spectroscopy. spectrabase.comrenishaw.com A Raman spectrum arises from the inelastic scattering of monochromatic light by the molecule. upenn.edu For a vibration to be Raman active, it must cause a change in the polarizability of the molecule. doitpoms.ac.uk

In the Raman spectrum of this compound, the C-Cl stretching vibration is also observable and can provide confirmatory evidence for the presence of the chlorine atom. The C-H stretching and bending vibrations will also be present, often with different relative intensities compared to the IR spectrum. The combination of both IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used for determining the molecular weight of a compound and elucidating its structure by analyzing the fragmentation pattern of its ionized form. For this compound, MS, particularly when coupled with Gas Chromatography (GC-MS), is invaluable for both structural confirmation and purity assessment.

Fragmentation Pattern Analysis

In mass spectrometry, this compound (C₇H₁₅Cl) undergoes ionization, typically by electron impact (EI), to form a molecular ion [C₇H₁₅Cl]⁺. Due to the high energy of this process, the molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the compound's structure.

The molecular weight of this compound is approximately 134.65 g/mol . nih.govavantorsciences.com The mass spectrum will exhibit a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to this mass. However, due to the presence of the chlorine atom, which has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, the molecular ion peak will appear as a pair of peaks: [M]⁺ at m/z 134 (for the molecule containing ³⁵Cl) and [M+2]⁺ at m/z 136 (for the molecule containing ³⁷Cl), with a relative intensity ratio of about 3:1. docbrown.info

The fragmentation of this compound is largely dictated by the stability of the resulting carbocations. The C-Cl bond is relatively weak and prone to cleavage. docbrown.info A key fragmentation pathway involves the loss of the chlorine atom to form a stable tertiary carbocation, the 2-methylhexan-2-yl cation ([C₇H₁₅]⁺). This fragment is often the base peak, the most intense peak in the spectrum, due to the high stability of the tertiary carbocation.

Other significant fragmentation pathways involve the cleavage of C-C bonds, leading to the loss of alkyl radicals. Common fragments and their proposed structures are detailed in the table below. The analysis of these fragments allows for the unambiguous identification of the compound's structure. Data from the NIST Mass Spectrometry Data Center indicates that for this compound, the top three most abundant peaks are observed at m/z 41, 56, and 57. nih.gov

Table 1: Prominent Mass Spectrometry Fragments of this compound

| m/z | Proposed Fragment Ion | Formula | Comments |

| 134/136 | [CH₃(CH₂)₃C(Cl)CH₃]⁺ | [C₇H₁₅Cl]⁺ | Molecular ion peak (M⁺, M+2), showing the characteristic 3:1 isotopic pattern for chlorine. This peak may be of low abundance due to the instability of the molecular ion. docbrown.info |

| 99 | [C₇H₁₅]⁺ | [C₇H₁₅]⁺ | Loss of a chlorine radical (•Cl). This corresponds to the stable tertiary carbocation and is often the base peak. |

| 77/79 | [C₃H₆Cl]⁺ | [C₃H₆Cl]⁺ | Resulting from the cleavage of the butyl group. The 3:1 isotopic ratio is indicative of a chlorine-containing fragment. docbrown.info |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | A common fragment in branched alkanes, likely the tert-butyl cation, formed through rearrangement and fragmentation. This is a very stable carbocation. nih.gov |

| 56 | [C₄H₈]⁺ | [C₄H₈]⁺ | Often observed alongside the m/z 57 peak, resulting from the loss of a hydrogen atom. nih.gov |

| 43 | [C₃H₇]⁺ | [C₃H₇]⁺ | Isopropyl cation, another common and relatively stable carbocation fragment. |

| 41 | [C₃H₅]⁺ | [C₃H₅]⁺ | Allyl cation, a stable carbocation due to resonance. nih.gov |

GC-MS for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for assessing the purity of volatile compounds like this compound. shimadzu.com This technique combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.

In a typical GC-MS analysis, a sample containing this compound is injected into the gas chromatograph. The compound travels through a capillary column, and its retention time—the time it takes to pass through the column—is a characteristic property under specific experimental conditions (e.g., column type, temperature program, and carrier gas flow rate). For this compound, a standard non-polar column would result in a Kovats retention index of approximately 885. nih.gov

As the compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for the substance at that specific retention time. The identity of the main peak can be confirmed by comparing its mass spectrum with a reference spectrum from a database, such as the NIST library. nist.gov The molecular ion peak (m/z 134/136) and the characteristic fragmentation pattern serve as a fingerprint for this compound.

Purity assessment is achieved by analyzing the entire chromatogram. A pure sample of this compound will ideally show a single, sharp peak at its characteristic retention time. The presence of other peaks indicates the presence of impurities. The area under each peak in the chromatogram is proportional to the amount of the corresponding compound. Therefore, the purity of this compound can be quantified by calculating the percentage area of its peak relative to the total area of all peaks in the chromatogram. Commercially available this compound is often supplied at a purity of ≥97%. avantorsciences.com

Potential impurities that could be detected by GC-MS include isomers, starting materials from its synthesis (e.g., 2-methyl-2-hexanol), or byproducts of synthesis, such as elimination products (e.g., 2-methyl-1-hexene (B165367) or 2-methyl-2-hexene). Each of these potential impurities would have a different retention time and a distinct mass spectrum, allowing for their identification and quantification.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules. These calculations can predict molecular geometries, electronic structures, and spectroscopic data with a high degree of accuracy.

The three-dimensional structure of 2-chloro-2-methylhexane is crucial for understanding its physical properties and chemical reactivity. Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. For a flexible molecule like this compound, this involves identifying all possible stable conformations, which are different spatial arrangements of the atoms that can be interconverted by rotation about single bonds.

The conformational analysis of this compound would typically be performed using methods like DFT with a suitable basis set, such as B3LYP/6-31G(d), to find the minimum energy conformers. nanobioletters.com The primary focus of such an analysis would be the rotation around the C-C bonds of the hexane (B92381) chain. The presence of the bulky tertiary carbon with a chlorine atom and a methyl group introduces significant steric hindrance, which dictates the preferred conformations. The most stable conformers are expected to be those that minimize steric strain by adopting staggered arrangements of the substituents along the carbon backbone.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Predicted Value | Description |

| C-Cl Bond Length | ~1.78 Å | The length of the covalent bond between the tertiary carbon and the chlorine atom. |

| C-C Bond Lengths | ~1.54 Å | The average length of the carbon-carbon single bonds in the hexane chain. |

| C-C-C Bond Angles | ~112° | Bond angles within the hexane chain, likely expanded from 109.5° due to steric strain. |

| Cl-C-CH₃ Bond Angle | ~108° | The bond angle is influenced by the steric bulk of the methyl and butyl groups. |

This table is illustrative and contains expected values based on general principles of computational chemistry.

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this area, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A large HOMO-LUMO gap generally indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized on the lone pairs of the chlorine atom and the C-Cl bonding orbital, while the LUMO would be the corresponding antibonding C-Cl σ* orbital.

DFT calculations are commonly used to compute the energies of these frontier orbitals. researchgate.net While a specific calculated value for this compound is not documented, the HOMO-LUMO gap for similar small organic molecules can be in the range of 4-6 eV. dergipark.org.tr

Table 2: Significance of Frontier Molecular Orbitals in this compound

| Molecular Orbital | Description | Implication for Reactivity |

| HOMO | Highest energy orbital containing electrons, primarily associated with the C-Cl bond and Cl lone pairs. | Acts as an electron donor in reactions with electrophiles. |

| LUMO | Lowest energy orbital without electrons, primarily the antibonding σ* orbital of the C-Cl bond. | Acts as an electron acceptor in reactions with nucleophiles; population of this orbital weakens the C-Cl bond. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies greater stability and lower reactivity. |

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures.

NMR Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nanobioletters.comconicet.gov.ar Comparing predicted ¹H and ¹³C NMR spectra with experimental data can aid in the structural elucidation of a molecule and its conformers. Experimental ¹H NMR data for this compound is available. spectrabase.com

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. These calculations are performed by computing the second derivatives of the energy with respect to the atomic positions. The resulting harmonic frequencies are often systematically higher than the experimental frequencies and are therefore typically scaled by an empirical factor to improve agreement with experimental data. The National Institute of Standards and Technology (NIST) provides experimental gas-phase IR spectra for this compound. nist.gov A computational study would allow for the assignment of each observed vibrational band to a specific molecular motion (e.g., C-H stretch, C-Cl stretch, bending modes). researchgate.net

Table 3: Comparison of Experimental and Predicted Spectroscopic Data

| Spectroscopic Technique | Information from Experiment | Information from Prediction |

| NMR Spectroscopy | Provides information on the chemical environment of ¹H and ¹³C nuclei. spectrabase.com | Can predict chemical shifts for different conformers, aiding in spectral assignment. conicet.gov.ar |

| IR Spectroscopy | Shows the presence of functional groups through their characteristic vibrational frequencies. nist.gov | Allows for the assignment of each vibrational mode and can help distinguish between different conformers. researchgate.net |

Molecular Dynamics Simulations (Inferred from general computational studies)

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water or ethanol, and then solving Newton's equations of motion for all atoms in the system.

These simulations rely on a force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. For an alkyl halide like this compound, a polarizable force field might be used to accurately capture the interactions between the solute and the polar solvent molecules.

An MD simulation could be used to study:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule. For this compound in water, this would reveal the structure of the hydration shell around the hydrophobic alkyl chain and the more polar chlorine atom.

Conformational Dynamics: The transitions between different conformations of the molecule over time, providing information on the flexibility of the hexane chain.

Transport Properties: The simulation could be used to calculate properties like the diffusion coefficient of this compound in a given solvent.

Mechanistic Modeling and Transition State Theory

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, a key area of investigation is its behavior in nucleophilic substitution reactions.

As a tertiary alkyl halide, this compound is expected to undergo nucleophilic substitution primarily through the Sₙ1 (Substitution, Nucleophilic, Unimolecular) mechanism. ontosight.ai This is due to the significant steric hindrance around the tertiary carbon, which prevents the backside attack required for an Sₙ2 (Substitution, Nucleophilic, Bimolecular) reaction, and the relative stability of the tertiary carbocation intermediate that is formed in the Sₙ1 pathway. scribd.com

Transition State Theory can be used to model these reaction pathways computationally. By calculating the potential energy surface for the reaction, one can identify the transition states (the highest energy points along the reaction coordinate) and any intermediates. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

Sₙ1 Pathway: The Sₙ1 reaction of this compound proceeds in a stepwise manner:

Ionization: The C-Cl bond breaks heterolytically to form a planar tertiary carbocation (2-methylhexan-2-yl cation) and a chloride ion. This is the slow, rate-determining step of the reaction and has a high activation energy. libretexts.org

Nucleophilic Attack: A nucleophile attacks the electrophilic carbocation. Since the carbocation is planar, the nucleophile can attack from either face, leading to a racemic or nearly racemic mixture of products if the carbon were chiral. scribd.comlibretexts.org

Sₙ2 Pathway: An Sₙ2 reaction would involve a single step where the nucleophile attacks the carbon atom at the same time as the chloride ion leaves. This pathway is highly disfavored for this compound due to the steric bulk of the three alkyl groups attached to the electrophilic carbon, which shield it from nucleophilic attack.

A calculated energy profile would show a much higher activation energy for the Sₙ2 pathway compared to the Sₙ1 pathway, confirming the experimental observation that tertiary alkyl halides react via the Sₙ1 mechanism.

Table 4: Comparison of Sₙ1 and Sₙ2 Pathways for this compound

| Feature | Sₙ1 Pathway | Sₙ2 Pathway |

| Mechanism | Two-step (or more) with a carbocation intermediate. libretexts.org | Single concerted step. |

| Rate-Determining Step | Formation of the carbocation. | Nucleophilic attack and leaving group departure. |

| Substrate Reactivity | Favored for tertiary substrates. ontosight.ai | Disfavored for tertiary substrates due to steric hindrance. |

| Intermediate | Tertiary carbocation. | None. |

| Transition State | Involves the breaking of the C-Cl bond. | Involves the simultaneous formation of the C-nucleophile bond and breaking of the C-Cl bond. |

| Predicted Energetics | Lower overall activation energy. | Much higher activation energy. |

Prediction of Reaction Rates and Selectivity

The prediction of reaction rates and selectivity for reactions involving this compound is a complex task that can be approached using theoretical and computational chemistry methods. As a tertiary alkyl halide, this compound is prone to undergo unimolecular nucleophilic substitution (S_N_1) and unimolecular elimination (E1) reactions, both of which proceed through a common carbocation intermediate. quora.comchemistry.coachlibretexts.org The competition between these two pathways is a central aspect of its reactivity and a key focus for computational prediction.

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of such reactions. researchgate.net These methods allow for the calculation of the potential energy surface of the reaction, including the structures and energies of reactants, transition states, intermediates, and products. From these calculations, important kinetic and thermodynamic parameters can be derived.

For tertiary haloalkanes like this compound, the rate-determining step for both S_N_1 and E1 reactions is the formation of the tertiary carbocation. quora.comresearchgate.net Computational studies on model tertiary haloalkanes, such as tert-butyl chloride, have been performed to understand the energetics of this process. These studies often employ sophisticated models that include the effect of the solvent, which is crucial for accurately describing the solvolysis reactions common for these substrates. The use of a polarizable continuum model (PCM) in conjunction with DFT calculations helps to simulate the solvent environment. researchgate.netresearchgate.net

Research on the solvolysis of tert-butyl chloride using DFT calculations with a hydrated cluster model has provided insights into the reaction mechanisms. These calculations have identified various transition state structures leading to both retention and inversion products in nucleophilic substitution. researchgate.net The activation energies for these pathways can be computed to predict the likelihood of each outcome.

The selectivity between substitution and elimination is influenced by several factors, including the nature of the nucleophile/base, the solvent, and the temperature. Computational models can help to quantify these effects. For instance, by calculating the activation barriers for the subsequent steps following the formation of the carbocation (nucleophilic attack for S_N_1 and deprotonation for E1), the branching ratio between the substitution and elimination products can be predicted. Generally, higher temperatures are known to favor elimination over substitution. masterorganicchemistry.com

Hybrid methods, such as the ONIOM (Our Own N-layered Integrated molecular Orbital and molecular Mechanics) method, can be employed for more complex systems, such as reactions occurring in the presence of a catalyst or in a biological environment. researchgate.netacs.org These methods combine the high accuracy of quantum mechanics (QM) for the reacting core of the system with the efficiency of molecular mechanics (MM) for the surrounding environment.

Table 1: Calculated Activation Energies for the Hydrolysis of Model Tertiary Alkyl Chlorides

| Compound | Computational Method | Solvent Model | Calculated Activation Free Energy (ΔG‡) in water (kcal/mol) |

| tert-Butyl chloride | B3LYP/6-31G(d) | PCM | Agreement with experimental data noted researchgate.net |

| 1-Adamantyl chloride | B3LYP/6-31G(d) | PCM | Agreement with experimental data noted researchgate.net |

This table is illustrative and based on findings for model compounds similar to this compound. The specific values are not provided in the source but the agreement with experimental data is highlighted.

Table 2: Factors Influencing S_N_1 vs. E1 Selectivity in Tertiary Haloalkanes

| Factor | Favors S_N_1 | Favors E1 | Computational Insight |

| Temperature | Lower temperatures | Higher temperatures | Higher temperatures provide sufficient energy to overcome the slightly higher activation barrier for elimination. masterorganicchemistry.com |

| Nucleophile/Base | Weakly basic, good nucleophiles | Strong, hindered bases | The basicity of the attacking species determines the propensity for proton abstraction (elimination) versus nucleophilic attack on the carbocation (substitution). |

| Solvent | Protic, polar solvents | Protic, polar solvents | Both reactions are favored by solvents that can stabilize the carbocation intermediate. researchgate.netresearchgate.net |

This theoretical framework, supported by computational studies on model systems, allows for a qualitative and increasingly quantitative prediction of the reaction rates and selectivity of tertiary haloalkanes like this compound. Future computational work could focus on applying these established methods to this compound specifically to generate precise data tables for its reactivity under various conditions.

Research Applications in Organic Synthesis and Chemical Biology

Utilization as a Synthetic Intermediate

As a tertiary alkyl halide, 2-chloro-2-methylhexane serves as a reactive building block, or synthetic intermediate, for the introduction of the 1,1-dimethylpentyl group into other molecules. This process is crucial for constructing more complex chemical structures from simpler starting materials.

A notable application of this compound is its use as a precursor in the synthesis of other chemicals, such as (1,1-Dimethyl-pentyl)-benzene fishersci.fichemicalbook.com. This transformation is a classic example of a Friedel-Crafts alkylation reaction. In this reaction, this compound acts as the alkylating agent, reacting with an aromatic compound like benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The reaction proceeds through the formation of a tertiary carbocation, the 1,1-dimethylpentyl cation, which is relatively stable. This electrophile then attacks the electron-rich benzene ring to form the final product.

Table 1: Friedel-Crafts Alkylation of Benzene with this compound

| Reactant 1 | Reactant 2 | Catalyst | Primary Product | Reaction Type |

| This compound | Benzene | Aluminum Chloride (AlCl₃) | (1,1-Dimethyl-pentyl)-benzene | Electrophilic Aromatic Substitution |

This compound is also utilized as a pharmaceutical intermediate fishersci.fichemicalbook.com. While not typically an active pharmaceutical ingredient itself, it serves as a starting material or intermediate in the multi-step synthesis of more complex molecules with potential therapeutic properties. The introduction of the bulky and lipophilic 1,1-dimethylpentyl group can be a key step in modifying a drug candidate's structure to enhance its biological activity, improve its absorption, or alter its metabolic profile. The use of chloro-containing compounds is a widespread strategy in medicinal chemistry and drug discovery nih.gov.

Probing Fundamental Organic Reaction Principles

The structural characteristics of this compound make it an ideal substrate for investigating the core principles of organic reactions, particularly nucleophilic substitution and elimination.

The primary significance of this compound in academic research comes from its classification as a tertiary alkyl halide. The carbon atom bonded to the chlorine is also bonded to three other carbon atoms, creating significant steric hindrance around the reactive center. This steric bulk effectively prevents bimolecular nucleophilic substitution (Sɴ2) reactions.

Consequently, this compound is an excellent model substrate for studying unimolecular reaction mechanisms, namely unimolecular nucleophilic substitution (Sɴ1) and unimolecular elimination (E1). These reactions proceed through a two-step mechanism involving the formation of a relatively stable tertiary carbocation intermediate after the departure of the chloride leaving group. This makes the compound invaluable for teaching and research into the competition between substitution and elimination pathways.

Table 2: Mechanistic Pathways for this compound

| Mechanism | Description | Key Intermediate | Rate Determining Step |

| Sɴ1 | Unimolecular Nucleophilic Substitution | Tertiary Carbocation | Formation of the carbocation |

| E1 | Unimolecular Elimination | Tertiary Carbocation | Formation of the carbocation |

| Sɴ2 | Bimolecular Nucleophilic Substitution | N/A (Concerted) | Disfavored due to steric hindrance |

The fate of the tertiary carbocation intermediate formed from this compound is highly dependent on the reaction conditions, making it a useful probe for studying these influences. Key factors that can be investigated using this substrate include:

Solvent Effects : Polar, protic solvents (e.g., water, ethanol) can stabilize both the chloride leaving group and the carbocation intermediate through solvation, thereby increasing the rate of the initial ionization step common to both Sɴ1 and E1 reactions. libretexts.org In contrast, less polar solvents would slow down this step.

Nucleophile/Base Reactivity : The nature of the nucleophile or base determines whether substitution or elimination is the major pathway.

Weakly basic nucleophiles (e.g., H₂O, ROH) favor the Sɴ1 pathway, where the nucleophile attacks the carbocation to form a substitution product.

Strong bases (e.g., hydroxide, alkoxides) favor the E1 pathway, where the base removes a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene (e.g., 2-methyl-1-hexene (B165367) or 2-methyl-2-hexene).

By systematically varying the solvent and the nucleophile, researchers can gain detailed insights into the delicate balance that controls the outcomes of these fundamental organic reactions.

Chemical Biology and Toxicological Research Contexts

Currently, the publicly available scientific literature does not indicate significant or widespread use of this compound in the specific fields of chemical biology or toxicology. Its primary research applications are concentrated in organic synthesis and the study of physical organic chemistry principles. Toxicological studies, if conducted, would likely be part of broader safety assessments for chemical reagents rather than for investigating specific biological mechanisms or as a toxicological tool.

Cellular Impact Studies (e.g., Cytotoxicity of Chlorinated Hydrocarbons)

Direct studies on the cytotoxicity of this compound are not readily found in peer-reviewed literature. However, the broader class of chlorinated hydrocarbons, to which this compound belongs, has been the subject of toxicological research. The cytotoxicity of chlorinated hydrocarbons can vary significantly based on their specific structure, chain length, and degree of chlorination.

Research on other chlorinated alkanes indicates that their toxic effects can be influenced by factors such as lipophilicity and the length of the carbon-chlorine bond. For instance, studies on chlorinated paraffins have shown that they can induce cellular toxicity, with effects observed on cell viability and metabolism. Some chlorinated paraffins have been found to increase levels of reactive oxygen species (ROS) and cause a reduction in adenosine triphosphate (ATP) production in cell lines like HepG2. Furthermore, the toxicity of some chlorinated hydrocarbons has been linked to their ability to cause DNA damage. A study on a number of short-chain chlorinated hydrocarbons revealed that compounds like 1-chlorohexane exhibited DNA damaging effects in human lymphocytes. nih.gov

Given that this compound is a tertiary alkyl halide, its reactivity in biological systems might differ from primary or secondary haloalkanes. Tertiary alkyl halides are known to be less reactive towards nucleophilic substitution under SN2 conditions due to steric hindrance, but can form stable carbocations, which could potentially interact with cellular macromolecules. However, without specific experimental data, any discussion of the cytotoxicity of this compound remains speculative and would require dedicated in vitro studies to ascertain.

Table 1: General Cytotoxicity of Selected Chlorinated Hydrocarbons

| Compound Class | Example Compound(s) | Observed Cytotoxic Effects | Cell Models Used |

|---|---|---|---|

| Short-chain chlorinated paraffins (SCCPs) | Various | Decreased cell viability, metabolic disruption | HepG2 cells |

| Medium-chain chlorinated paraffins (MCCPs) | Various | Similar inhibitory effects on cell viability as SCCPs | HepG2 cells |

| Long-chain chlorinated paraffins (LCCPs) | Various | Stronger suppressive effect on amino acid transport compared to SCCPs and MCCPs | HepG2 cells |

This table presents generalized findings for classes of compounds and does not include specific data for this compound due to a lack of available research.

Immunological Response Investigations (e.g., Multiple Chemical Sensitivity Link)

There is no direct scientific evidence linking this compound to immunological responses or conditions such as Multiple Chemical Sensitivity (MCS). MCS is a controversial and poorly understood condition characterized by a wide range of symptoms that individuals attribute to low-level exposure to various chemicals. The triggers for MCS are often common environmental substances, and the proposed mechanisms are still a subject of scientific debate.

The investigation into the link between chemical exposure and immunological responses is an active area of research. For some chlorinated compounds, there is evidence of immunomodulatory effects. For example, in co-culture models of adipocytes and macrophages, medium-chain chlorinated paraffins have been shown to influence cell signaling, with lipid-rich adipocytes modulating macrophage immune responses. nih.govtandfonline.com This suggests that some chlorinated hydrocarbons have the potential to interact with and alter the function of immune cells.

Table 2: Investigated Compounds in Relation to Immune Response

| Compound/Compound Class | Potential Immunological Effect | Context of Study |

|---|---|---|

| Medium-chain chlorinated paraffins | Modulation of macrophage immune responses | In vitro co-culture model |

This table provides context on related areas of research and does not imply any known immunological effect of this compound.

Environmental Chemistry and Degradation Pathways

Environmental Presence and Distribution Studies

Currently, there is a lack of published studies on the environmental presence and distribution of 2-Chloro-2-methylhexane. Such studies are essential for understanding the real-world behavior and potential exposure levels of a chemical.

To determine the presence of this compound in the environment, sensitive analytical methods would need to be developed and validated. The typical approach for detecting chlorinated hydrocarbons in environmental matrices such as water, soil, and air involves:

Sample Collection: Gathering representative samples from the environment.

Extraction: Isolating the target compound from the sample matrix using techniques like liquid-liquid extraction for water or solvent extraction for soil and sediment. epa.govgoogleapis.com

Concentration: Reducing the volume of the extract to increase the concentration of the analyte.

Analysis: Using instrumental techniques for detection and quantification. Gas chromatography (GC) coupled with an electron capture detector (ECD) is a common and sensitive method for analyzing chlorinated hydrocarbons. epa.govnih.gov For confirmation of the compound's identity, gas chromatography-mass spectrometry (GC-MS) would be used.

Table 2: Potential Analytical Methods for this compound

| Matrix | Extraction Method | Analytical Technique |

|---|---|---|

| Water | Liquid-liquid extraction with a solvent like hexane (B92381) or dichloromethane (B109758). | GC-ECD, GC-MS |

| Soil/Sediment | Soxhlet or ultrasonic extraction with a suitable solvent mixture. | GC-ECD, GC-MS |

| Air | Adsorption onto a sorbent tube followed by thermal desorption. | GC-MS |

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a chemical to bioaccumulate is a key factor in its environmental risk assessment.

There are no specific data on the bioaccumulation of this compound. However, its bioaccumulation potential can be estimated based on its physicochemical properties, particularly its octanol-water partition coefficient (Kow). A high Kow value suggests a greater potential for bioaccumulation in the fatty tissues of organisms.

Persistent Organic Pollutants (POPs) are known for their high bioaccumulation potential. A comparative analysis would involve comparing the predicted or measured bioaccumulation factor (BAF) and bioconcentration factor (BCF) of this compound with those of well-known POPs. Chlorinated paraffins, which are structurally related to this compound, are known to be bioaccumulative. nih.govresearchgate.net

Regulatory and Risk Assessment Frameworks in Research

While there are no specific regulatory frameworks in place for this compound due to the lack of data, any future research and potential regulation would likely follow established frameworks for chemical risk assessment. kemi.se These frameworks typically involve a four-step process:

Hazard Identification: Determining the potential adverse effects of the substance.

Dose-Response Assessment: Characterizing the relationship between the dose of the substance and the incidence of adverse effects.

Exposure Assessment: Evaluating the extent of exposure of human populations and ecosystems to the substance.

Risk Characterization: Integrating the information from the first three steps to estimate the probability of adverse effects occurring in exposed populations.

For the environmental risk assessment of a compound like this compound, data on its persistence, bioaccumulation potential, and toxicity (PBT) would be crucial.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-2-methylhexane, and how do reaction conditions influence yield?

- Methodological Answer : this compound (C₇H₁₅Cl, CAS 4398-65-6) is typically synthesized via nucleophilic substitution (SN1 or SN2) using 2-methylhexan-2-ol and HCl or PCl₃. For SN2 dominance, use polar aprotic solvents (e.g., DMF) and lower temperatures (0–25°C). For SN1, employ tertiary alcohol substrates with HCl in aqueous acidic conditions (e.g., H₂SO₄ catalysis). Steric hindrance from the branched structure favors SN1 mechanisms, but prolonged heating may lead to elimination byproducts (e.g., alkenes). Monitor reaction progress via GC-MS or TLC (hexane/ethyl acetate eluent) .

Q. How can researchers confirm the purity and structure of this compound?

- Methodological Answer :

- NMR : Analyze ¹H NMR for characteristic signals: δ 1.1–1.3 ppm (CH₃ groups) and δ 1.6–1.8 ppm (Cl-C-CH₂). ¹³C NMR should show a quaternary carbon at δ 70–75 ppm (C-Cl).

- GC-MS : Retention time and molecular ion peak (m/z 134.6 [M]⁺) confirm identity.

- Density : Verify experimental density (0.865 g/cm³) matches literature values .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

- Methodological Answer : The tertiary chlorine in this compound creates significant steric hindrance, favoring SN1 over SN2 pathways. Kinetic studies (e.g., using NaI in acetone) show slower reactivity compared to primary chloroalkanes. Computational modeling (DFT/B3LYP) can quantify activation energies for substitution pathways. Contrast with analogous compounds (e.g., 2-chloro-2-methylpentane) to isolate steric vs. electronic contributions .

Q. What analytical strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Conflicting NMR signals may arise from conformational isomerism or impurities. Use variable-temperature NMR to distinguish dynamic effects. For example, broadening of signals at low temperatures indicates rotational barriers. Cross-validate with IR (C-Cl stretch ~550 cm⁻¹) and high-resolution MS. Refer to PubChem’s spectral data for benchmarking .

Q. How does this compound behave under extreme conditions (e.g., high temperature, UV exposure)?

- Methodological Answer : Thermal stability tests (TGA/DSC) reveal decomposition above 200°C, releasing HCl gas (detectable via FTIR). UV exposure in polar solvents (e.g., methanol) may induce radical-mediated degradation; monitor via UV-Vis (λ ~240 nm). Compare degradation pathways with EPA toxicological protocols for chloroalkanes .

Q. What are the applications of this compound in synthesizing complex organic molecules?

- Methodological Answer :

- Grignard Reagents : React with Mg to form tertiary Grignard intermediates for ketone/alcohol synthesis.

- Cross-Coupling : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to couple with aryl boronic acids.

- Polymer Chemistry : Serve as an initiator in cationic polymerization of alkenes. Reference synthetic protocols from analogous chloroalkanes in PubChem .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation (TLV: 5 ppm).

- PPE : Nitrile gloves, goggles, and lab coats.

- Spill Management : Neutralize with sodium bicarbonate; absorb using vermiculite.

- Toxicity : Follow EPA guidelines for chloroalkane disposal (RCRA D003) and review SDS from suppliers like Cayman Chemical .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

- Methodological Answer :

- Variable Control : Replicate experiments under standardized conditions (solvent purity, stoichiometry).

- Byproduct Analysis : Use HPLC to quantify competing elimination products.

- Catalyst Screening : Test alternatives (e.g., ZnCl₂ vs. H₂SO₄) to optimize selectivity. Cross-reference methodologies in peer-reviewed syntheses of similar tertiary chloroalkanes .

Applications in Mechanistic Studies

Q. Can this compound be used to study solvent effects on nucleophilic substitution?

- Methodological Answer : Yes. Compare reaction rates in polar protic (e.g., ethanol) vs. polar aprotic (e.g., DMSO) solvents with NaI. Kinetic data (Arrhenius plots) will highlight solvent polarity’s role. Contrast with primary chloroalkanes (e.g., 1-chlorohexane) to isolate steric vs. solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.